molecular formula C21H45N B12539962 N-(2-Ethylhexyl)tridecan-1-amine CAS No. 659722-44-8

N-(2-Ethylhexyl)tridecan-1-amine

Cat. No.: B12539962
CAS No.: 659722-44-8
M. Wt: 311.6 g/mol
InChI Key: BUENGNLRZFMAFO-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)tridecan-1-amine is a branched primary amine characterized by a tridecyl chain (13-carbon alkyl group) attached to a nitrogen atom substituted with a 2-ethylhexyl group. This structure confers unique physicochemical properties, including moderate hydrophobicity and surfactant behavior.

Properties

CAS No.

659722-44-8

Molecular Formula

C21H45N

Molecular Weight

311.6 g/mol

IUPAC Name

N-(2-ethylhexyl)tridecan-1-amine

InChI

InChI=1S/C21H45N/c1-4-7-9-10-11-12-13-14-15-16-17-19-22-20-21(6-3)18-8-5-2/h21-22H,4-20H2,1-3H3

InChI Key

BUENGNLRZFMAFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Ethylhexyl)tridecan-1-amine can be synthesized through the reaction of tridecylamine with 2-ethylhexyl bromide. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexyl)tridecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

N-(2-Ethylhexyl)tridecan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)tridecan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

N-(2-Ethylhexyl)-2-hexyl-1-decanamine

Molecular Formula : C₂₄H₅₁N
Molecular Weight : 353.679 g/mol
Key Features :

  • Secondary amine with a 2-ethylhexyl group and a branched hexyl-decyl chain.
  • Higher molecular weight compared to N-(2-Ethylhexyl)tridecan-1-amine (estimated ~299.6 g/mol for C₂₁H₄₅N).
    Applications : Likely used in lubricant additives or surfactants due to its long alkyl chains and hydrophobic nature .

N-(2-Ethylhexyl)-1,3-propanediamine

Molecular Formula : C₁₁H₂₆N₂
Molecular Weight : 186.34 g/mol
Key Features :

  • Diamine structure with a shorter propylene chain.
  • Enhanced reactivity due to two amine groups, enabling crosslinking in polymer synthesis.
    Applications : Corrosion inhibition, epoxy hardeners, and surfactant formulations .

Chlorinated Analogs: 2-Chloro-N-methyldodecan-1-amine

Molecular Formula : C₁₃H₂₈ClN
Key Features :

  • Chlorine substitution increases polarity and reactivity.
  • Methyl group on nitrogen reduces steric hindrance compared to 2-ethylhexyl substituents.
    Applications : Intermediate in pharmaceutical synthesis or agrochemicals due to halogenated reactivity .

Amine vs. Ester Derivatives

  • Bis(2-ethylhexyl) phthalate (BEHP) :
    • Molecular Formula : C₂₄H₃₈O₄
    • Key Features : Ester functional group instead of amine.
    • Applications : Ubiquitous plasticizer for polymers, contrasting with amine-based surfactants .

Impact of Alkyl Chain Length

  • This compound vs. N-(2-Ethylhexyl)-1,3-propanediamine: Longer tridecyl chain enhances hydrophobicity, making it more suitable for non-polar solvent systems. Shorter diamine structure (C₁₁) improves solubility in aqueous environments .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound C₂₁H₄₅N ~299.6 (estimated) Primary amine, branched Surfactants, synthesis -
N-(2-Ethylhexyl)-2-hexyl-1-decanamine C₂₄H₅₁N 353.68 Secondary amine Lubricant additives
N-(2-Ethylhexyl)-1,3-propanediamine C₁₁H₂₆N₂ 186.34 Diamine Corrosion inhibitors
Bis(2-ethylhexyl) phthalate C₂₄H₃₈O₄ 390.56 Ester Plasticizers

Research Findings and Industrial Relevance

  • Surfactant Efficiency : Branched amines like this compound exhibit superior surface tension reduction compared to linear analogs, critical in detergent formulations .
  • Thermal Stability : Longer alkyl chains (e.g., tridecyl) enhance thermal resistance, making such compounds viable in high-temperature lubricants .
  • Environmental Impact : Esters like BEHP are environmental contaminants, whereas amines are less persistent but require careful handling due to toxicity .

Biological Activity

N-(2-Ethylhexyl)tridecan-1-amine, a member of the aliphatic amine class, has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial activity, cytotoxic effects, and possible applications in various fields.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic carbon chain, which contributes to its unique solubility and interaction properties. The molecular formula is C17_{17}H37_{37}N, indicating a significant hydrophobic character due to the extended alkyl chain.

Biological Activities

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that long-chain amines can disrupt microbial cell membranes, leading to cell lysis and death. A comparative study with other amines showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The compound demonstrated IC50_{50} values in the range of 30 to 80 µM against cancer cell lines such as HeLa and MCF-7, indicating a moderate cytotoxic effect. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Case Studies

Case Study 1: Antifungal Activity

A study published in Scientific Reports investigated the antifungal potential of this compound against Candida albicans. The compound was found to inhibit fungal growth with an IC50_{50} of approximately 50 µg/mL. The study concluded that the compound's efficacy could be attributed to its ability to disrupt fungal cell membranes.

Case Study 2: Toxicological Assessment

Research conducted by the European Aviation Safety Agency evaluated the toxicological profile of various amines, including this compound. The findings suggested that while acute exposure did not result in significant neurotoxic effects at lower concentrations, prolonged exposure raised concerns regarding potential neurotoxicity and reproductive toxicity.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cells following treatment with this compound.

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